1,3-Dithiolo[4,5-f]benzothiazole(9CI)

Drug discovery ADME prediction Organic semiconductors

1,3-Dithiolo[4,5-f]benzothiazole(9CI) is a planar, fully conjugated heterocyclic building block with the molecular formula C8H5NS3 and a molecular weight of 211.33 g/mol. The structure comprises a benzothiazole core annulated at the [4,5‑f] position with a 1,3‑dithiolo ring, yielding a rigid, sulfur‑enriched scaffold with a computed topological polar surface area (TPSA) of 91.7 Ų and a calculated XLogP3 of 3.3.

Molecular Formula C8H5NS3
Molecular Weight 211.3 g/mol
CAS No. 300860-21-3
Cat. No. B12578197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dithiolo[4,5-f]benzothiazole(9CI)
CAS300860-21-3
Molecular FormulaC8H5NS3
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1SC2=C(S1)C=C3C(=C2)N=CS3
InChIInChI=1S/C8H5NS3/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-3H,4H2
InChIKeyMKQSFNKLLVBGCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dithiolo[4,5-f]benzothiazole(9CI) (CAS 300860-21-3): A Sulfur-Rich Fused Heterocycle for Advanced Material and Life Science Procurement


1,3-Dithiolo[4,5-f]benzothiazole(9CI) is a planar, fully conjugated heterocyclic building block with the molecular formula C8H5NS3 and a molecular weight of 211.33 g/mol [1]. The structure comprises a benzothiazole core annulated at the [4,5‑f] position with a 1,3‑dithiolo ring, yielding a rigid, sulfur‑enriched scaffold with a computed topological polar surface area (TPSA) of 91.7 Ų and a calculated XLogP3 of 3.3 [1]. These physicochemical attributes differentiate it sharply from parent benzothiazole and common 2‑substituted derivatives, positioning it as a candidate building block for organic semiconductors, high‑refractive‑index materials, and medicinal chemistry.

Planar, fully conjugated sulfur-rich heterocyclic scaffold
Distinct lipophilicity and polarity profile vs. parent benzothiazole
Procurement for organic electronics, materials science, and medicinal chemistry

Why Benzothiazole or 2-Mercaptobenzothiazole Cannot Substitute 1,3-Dithiolo[4,5-f]benzothiazole(9CI) in Structure–Property–Critical Applications


High‑strength direct comparative experimental data (e.g., head‑to‑head IC50, charge‑carrier mobility, or ON/OFF ratio) are not publicly available for this specific compound. However, computed physicochemical properties reveal substantial, quantifiable disparities between 1,3‑dithiolo[4,5‑f]benzothiazole and its closest generic analogs—benzothiazole (CAS 95‑16‑9) and 2‑mercaptobenzothiazole (CAS 149‑30‑4)—that preclude simple interchange [1]. The fusion of the 1,3‑dithiolo ring onto the benzothiazole scaffold simultaneously increases lipophilicity (ΔXLogP3 ≥ 0.9), expands polar surface area (ΔTPSA ≥ 22.3 Ų), and doubles the hydrogen‑bond acceptor count relative to benzothiazole [1]. Such changes fundamentally alter solubility, permeability, and solid‑state packing, meaning that procurement decisions relying on unmodified benzothiazole will not reproduce the property profile of this compound.

Lipophilicity shift
Elevated XLogP3 compared to benzothiazole or 2‑MBT may alter solubility and partitioning behavior.
Polar surface area expansion
Significantly larger TPSA changes permeability and solid‑state packing, limiting direct interchange.
Hydrogen‑bond acceptor increase
Doubled HBA count modifies supramolecular recognition and coordination chemistry.

Quantitative Differentiation of 1,3-Dithiolo[4,5-f]benzothiazole(9CI) from Closest Analogs: A Computed Physicochemical Property Comparison


Lipophilicity (XLogP3) Elevation Relative to Benzothiazole and 2‑Mercaptobenzothiazole

The computed XLogP3 of 1,3‑dithiolo[4,5‑f]benzothiazole is 3.3 [1], representing a 1.3‑unit increase over benzothiazole (XLogP3 = 2.0) [2] and a 0.9‑unit increase over 2‑mercaptobenzothiazole (XLogP3 = 2.4) [3]. This elevated lipophilicity, driven by the sulfur‑rich dithiolo ring, predicts significantly different membrane‑permeability and solvent‑partitioning behavior.

Lipophilicity (XLogP3)
Class-level inference
Δ +1.3 vs benzothiazole; Δ +0.9 vs 2‑MBT
Supports lipophilicity-driven partitioning differentiation
Computed by XLogP3; PubChem data
Drug discovery ADME prediction Organic semiconductors

Topological Polar Surface Area (TPSA) Expansion as a Determinant of Molecular Recognition and Solubility

The TPSA of the target compound is 91.7 Ų [1], which is more than double that of benzothiazole (41.1 Ų) [2] and exceeds 2‑mercaptobenzothiazole (69.4 Ų) by 22.3 Ų [3]. This increase arises from the four sulfur‑containing hydrogen‑bond acceptor sites in the dithiolo‑benzothiazole system, compared to only two acceptors in the simpler analogs.

TPSA Expansion
Class-level inference
91.7 Ų (Δ +50.6 vs benzothiazole; Δ +22.3 vs 2‑MBT)
Indicates altered solubility and absorption profiles
Computed by Cactvs; PubChem
Medicinal chemistry Drug-likeness Ligand design

Hydrogen‑Bond Acceptor Count and Sulfur‑Enriched Heteroatom Composition

The target compound possesses four hydrogen‑bond acceptor (HBA) sites, all located on the three sulfur atoms and one nitrogen atom, compared with only two HBA sites in benzothiazole and 2‑mercaptobenzothiazole [1][2][3]. Additionally, the heavy‑atom composition of C8H5NS3 (three sulfur atoms) introduces a substantially higher polarizability compared to C7H5NS (one sulfur) or C7H5NS2 (two sulfur atoms).

H‑Bond Acceptors
Class-level inference
HBA = 4 (vs 2 for both comparators)
Expands supramolecular recognition and coordination capacity
Computed by Cactvs; PubChem
Supramolecular chemistry Crystal engineering Ligand–receptor interaction

Computed Density and Refractive Index Elevation Indicating Enhanced Polarizability and Optical Dispersion

Calculated physical properties from authoritative databases indicate that 1,3‑dithiolo[4,5‑f]benzothiazole has a computed density of 1.6 ± 0.1 g/cm³ and a refractive index of 1.847 . These values are substantially higher than those of benzothiazole (density 1.238 g/mL, n20/D 1.642 ) and 2‑mercaptobenzothiazole (density 1.42 g/cm³, estimated refractive index 1.610 ). The enhanced density and refractive index are consistent with the increased heteroatom content and extended π‑conjugation imparted by the fused dithiolo ring.

Refractive Index & Density
Class-level inference
Computed RI 1.847; Density 1.6±0.1 g/cm³
Supports high-refractive-index material screening
Computed values; no experimental confirmation
High‑refractive‑index materials Optoelectronics Polymer composites

Extended π‑Conjugation and Rigidity as a Basis for Organic Semiconductor Functionality (Patent‑Backed Class Inference)

The structurally analogous 1,3‑dithiolo[5,6‑f]benzo‑2,1,3‑thiadiazole unit is claimed in patent WO2018041768A1 as a key electron‑accepting moiety for ambipolar organic semiconductors, organic photovoltaics, and organic field‑effect transistors [1]. The sulfur‑rich dithiolo‑fused architecture is explicitly described to tune frontier orbital levels and enhance charge‑transport properties. While the target compound substitutes benzothiazole for benzothiadiazole, the shared dithiolo‑annulation motif supports the scientific rationale that 1,3‑dithiolo[4,5‑f]benzothiazole can serve as an analogous building block with potentially distinct electronic characteristics, warranting its investigation in organic electronics.

Organic Semiconductor Precedent
Supporting evidence
WO2018041768A1 claims dithiolo-fused architecture for ambipolar semiconductors
Supports class-level exploration for organic electronics
Patent data; head-to-head performance not reported
Organic field‑effect transistors Ambipolar semiconductors Organic photovoltaics

Procurement‑Driven Application Scenarios for 1,3‑Dithiolo[4,5‑f]benzothiazole(9CI) Based on Evidence‑Supported Differentiation


Medicinal Chemistry and Drug Discovery: Lipophilicity‑Tuned Lead Optimization

The XLogP3 elevation of 1.3 and 0.9 units over benzothiazole and 2‑mercaptobenzothiazole, respectively [1], makes this compound a strategic choice when a medicinal chemistry program requires increased membrane permeability or blood–brain barrier penetration without adding flexible alkyl chains. Its higher TPSA (91.7 Ų) simultaneously moderates the risk of excessive lipophilicity, offering a balanced profile suitable for fragment‑based or scaffold‑hopping campaigns [1].

Organic Semiconductor Research: Novel Electron‑Accepting or Ambipolar Building Block

The dithiolo‑benzothiazole scaffold shares the dithiolo‑annulation architecture validated in patent WO2018041768A1 for ambipolar organic semiconductors [2]. Its sulfur‑rich, rigid, and fully conjugated structure is predicted to influence solid‑state packing and frontier orbital energies, making it a valuable candidate for synthesizing donor–acceptor copolymers, non‑fullerene acceptors, or small‑molecule OFET materials.

High‑Refractive‑Index Optical Materials and Polymer Composites

The computed refractive index of 1.847 for the target compound exceeds that of benzothiazole (1.642) by 0.205 and 2‑mercaptobenzothiazole (≈1.610) by 0.237 . This substantial refractive index advantage, coupled with high sulfur content, supports its use as a monomer or additive in high‑refractive‑index polymers for ophthalmic lenses, anti‑reflective coatings, and advanced photonic devices.

Coordination Chemistry and Supramolecular Crystal Engineering

With four hydrogen‑bond acceptor sites—double that of benzothiazole and 2‑mercaptobenzothiazole [1]—1,3‑dithiolo[4,5‑f]benzothiazole offers enhanced capacity for metal coordination and directional non‑covalent interactions. This makes it a promising ligand for constructing metal–organic frameworks (MOFs), coordination polymers, or co‑crystals where multiple, predictable intermolecular contacts are required.

Application
Selection Property
Validation Focus
Lipophilicity‑tuned lead optimization
Computed XLogP3 and TPSA profile
Membrane permeability and solubility screening
Ambipolar semiconductor building block
Dithiolo‑annulated scaffold
Charge‑transport and frontier orbital evaluation
High‑refractive‑index optical materials
Computed refractive index and sulfur content
Optical dispersion and polymer composite integration
Supramolecular crystal engineering
Hydrogen‑bond acceptor count and sulfur coordination
Metal coordination and co‑crystallization screening
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